tert-Butyl 3-methyl-1H-indazole-1-carboxylate tert-Butyl 3-methyl-1H-indazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 174180-72-4
VCID: VC20900195
InChI: InChI=1S/C13H16N2O2/c1-9-10-7-5-6-8-11(10)15(14-9)12(16)17-13(2,3)4/h5-8H,1-4H3
SMILES: CC1=NN(C2=CC=CC=C12)C(=O)OC(C)(C)C
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol

tert-Butyl 3-methyl-1H-indazole-1-carboxylate

CAS No.: 174180-72-4

Cat. No.: VC20900195

Molecular Formula: C13H16N2O2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-methyl-1H-indazole-1-carboxylate - 174180-72-4

Specification

CAS No. 174180-72-4
Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
IUPAC Name tert-butyl 3-methylindazole-1-carboxylate
Standard InChI InChI=1S/C13H16N2O2/c1-9-10-7-5-6-8-11(10)15(14-9)12(16)17-13(2,3)4/h5-8H,1-4H3
Standard InChI Key MMUIKYZTKGHOEH-UHFFFAOYSA-N
SMILES CC1=NN(C2=CC=CC=C12)C(=O)OC(C)(C)C
Canonical SMILES CC1=NN(C2=CC=CC=C12)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physical Properties

Structural Characteristics

tert-Butyl 3-methyl-1H-indazole-1-carboxylate consists of an indazole core with specific substitution patterns. The indazole heterocycle features a five-membered pyrazole ring fused with a six-membered benzene ring. The compound has a methyl group at the C-3 position and a tert-butyloxycarbonyl (Boc) protecting group attached to the N-1 position of the indazole . This arrangement of functional groups contributes to the compound's unique reactivity profile and potential applications in various chemical transformations.

Identification and Physical Properties

The physical and chemical properties of tert-Butyl 3-methyl-1H-indazole-1-carboxylate are summarized in Table 1 below, providing essential information for researchers working with this compound:

PropertyValue
CAS Registry Number174180-72-4
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
IUPAC Nametert-butyl 3-methylindazole-1-carboxylate
Canonical SMILESCC1=NN(C2=CC=CC=C12)C(=O)OC(C)(C)C
InChIInChI=1S/C13H16N2O2/c1-9-10-7-5-6-8-11(10)15(14-9)12(16)17-13(2,3)4/h5-8H,1-4H3
InChIKeyMMUIKYZTKGHOEH-UHFFFAOYSA-N
PubChem CID10775939
XLogP3-AANot specified in search results
Storage ConditionsTypically stored at low temperatures (2-8°C)

Spectroscopic Properties

The structural confirmation and purity assessment of tert-Butyl 3-methyl-1H-indazole-1-carboxylate typically relies on various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) is essential for confirming the substitution pattern and the presence of the tert-butyl group. Mass spectrometry provides accurate molecular weight determination, while infrared spectroscopy helps identify characteristic functional groups such as the carbamate moiety .

Synthesis Methodologies

General Synthetic Approaches to Indazole Derivatives

Several synthetic routes have been developed for the preparation of indazole derivatives, which can be adapted for the synthesis of tert-Butyl 3-methyl-1H-indazole-1-carboxylate. These methodologies typically involve the construction of the indazole core followed by appropriate functionalization .
One common approach for synthesizing 1H-indazoles involves the treatment of diaryl and tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate. This method proceeds via direct aryl C-H amination and provides 1H-indazoles in good yields. Another approach utilizes arylhydrazones and [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant for direct aryl C-H amination, which offers good functional group compatibility .

Specific Synthesis of tert-Butyl 3-methyl-1H-indazole-1-carboxylate

The synthesis of tert-Butyl 3-methyl-1H-indazole-1-carboxylate generally follows a two-stage process:

  • Formation of the 3-methyl-1H-indazole core

  • Protection of the N-1 position with a tert-butyloxycarbonyl (Boc) group
    The indazole core can be constructed through various methods, including the diazotization of appropriate ortho-aminobenzacetamides or ortho-aminobenzacetates. This approach features operational simplicity, mild reaction conditions, rapid reaction rates, and high yields, making it an efficient route for synthesizing 1H-indazole-3-carboxylic acid derivatives .
    Once the 3-methyl-1H-indazole core is formed, the N-1 position can be protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., with DMAP or pyridine). This protection strategy is crucial for further functionalization of the indazole scaffold, particularly when regioselectivity is required for subsequent transformations .

Chemical Reactivity and Transformations

General Reactivity Profile

The reactivity of tert-Butyl 3-methyl-1H-indazole-1-carboxylate is largely governed by the properties of its constituent functional groups. The indazole core, with its nitrogen-containing heterocyclic structure, can participate in various transformations, while the tert-butyl carbamate group serves as a protecting group that can be selectively removed under specific conditions .
Key reaction types include:

  • Electrophilic substitution reactions at various positions of the indazole ring

  • Nucleophilic substitutions, particularly when additional activating groups are present

  • Deprotection of the tert-butyl carbamate group under acidic conditions

  • Metal-catalyzed coupling reactions, such as Suzuki-Miyaura couplings

  • Functionalization reactions for introducing additional substituents

Deprotection Strategies

The tert-butyl carbamate (Boc) group in tert-Butyl 3-methyl-1H-indazole-1-carboxylate serves as a protecting group and can be removed under acidic conditions. Common deprotection methods include treatment with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in organic solvents. The deprotection step is often employed in synthetic sequences where subsequent functionalization at the N-1 position is required .

Functionalization Reactions

Applications in Organic Synthesis and Medicinal Chemistry

Role as a Building Block in Organic Synthesis

tert-Butyl 3-methyl-1H-indazole-1-carboxylate serves as an important building block in organic synthesis, particularly for the preparation of more complex indazole derivatives. The presence of the tert-butyl carbamate protecting group at the N-1 position allows for selective functionalization at other positions of the indazole ring. This strategic protection enables the synthesis of regioselectively substituted indazole derivatives that would be challenging to access through direct functionalization of the unprotected indazole .
Examples of synthetic applications include:

  • Preparation of 5-substituted indazole derivatives through direct functionalization

  • Synthesis of 3,5-disubstituted indazoles via sequential functionalization strategies

  • Construction of complex heterocyclic systems incorporating the indazole scaffold

  • Development of biological probes and potential therapeutic agents

Biological Activities of Indazole Derivatives

Overview of Pharmacological Properties

Indazole derivatives, including compounds related to tert-Butyl 3-methyl-1H-indazole-1-carboxylate, exhibit diverse biological activities that make them attractive scaffolds in drug discovery. These activities span multiple therapeutic areas and mechanism-of-action pathways .
Table 2 summarizes some of the key biological activities associated with indazole derivatives:

Biological ActivityMechanism of ActionTherapeutic Area
AnticancerProtein kinase inhibition, Selective estrogen receptor degradationOncology
Anti-inflammatoryVarious pathwaysInflammatory disorders
AntimicrobialCell wall synthesis inhibition, DNA gyrase inhibitionInfectious diseases
NeuroprotectiveAntioxidant activity, Enzyme inhibitionNeurodegenerative disorders
Cardiovascular protectionVarious pathwaysCardiovascular diseases

Anticancer Properties

Indazole derivatives have demonstrated significant anticancer properties through various mechanisms. For instance, a study evaluating the anticancer properties of indazole derivatives found that these compounds exhibited significant cytotoxicity against several cancer cell lines. Several indazole-based compounds have been identified as selective estrogen receptor degraders (SERDs), which show promise in treating breast cancer, particularly in tamoxifen-resistant cases .
Additionally, indazole derivatives have shown activity as inhibitors of various kinases implicated in cancer development and progression, including Aurora kinases and anaplastic lymphoma kinase (ALK) .

Anti-inflammatory and Other Activities

Beyond their anticancer properties, indazole derivatives have shown potential in treating inflammatory disorders and cardiovascular diseases. Many indazole derivatives have demonstrated beneficial effects against cardiovascular and metabolic diseases such as arrhythmia and ischemia-reperfusion injury .
The diverse pharmacological profile of indazole derivatives highlights the potential for developing novel therapeutic agents based on this scaffold, including compounds derived from or related to tert-Butyl 3-methyl-1H-indazole-1-carboxylate.

Future Research Directions

Applications in Chemical Biology

Beyond traditional medicinal chemistry applications, tert-Butyl 3-methyl-1H-indazole-1-carboxylate and its derivatives could find applications in chemical biology as:

  • Molecular probes for studying biological processes

  • Building blocks for the construction of chemical libraries

  • Components of chemical tools for target identification and validation

  • Precursors for the development of fluorescent or affinity labels

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